1-(difluoromethyl)-4-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-4-ethynylbenzene is an organic compound characterized by the presence of a difluoromethyl group (-CF2H) and an ethynyl group (-C≡CH) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods: Industrial production of 1-(difluoromethyl)-4-ethynylbenzene may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination reagents and optimized reaction conditions can streamline the production process, making it more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-4-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) can be employed.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of 1-(methyl)-4-ethynylbenzene.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
1-(Difluoromethyl)-4-ethynylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-4-ethynylbenzene involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to biological targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, enhancing its binding specificity .
Comparison with Similar Compounds
1-(Trifluoromethyl)-4-ethynylbenzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-4-vinylbenzene: Similar structure but with a vinyl group instead of an ethynyl group.
Uniqueness: 1-(Difluoromethyl)-4-ethynylbenzene is unique due to the combination of the difluoromethyl and ethynyl groups, which confer distinct chemical and physical properties. The difluoromethyl group enhances the compound’s metabolic stability and lipophilicity, while the ethynyl group provides a reactive site for further functionalization .
Properties
CAS No. |
1567114-39-9 |
---|---|
Molecular Formula |
C9H6F2 |
Molecular Weight |
152.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.